molecular formula C9H10N2 B3351222 3,5-Dimethylimidazo[1,2-A]pyridine CAS No. 34165-13-4

3,5-Dimethylimidazo[1,2-A]pyridine

Cat. No.: B3351222
CAS No.: 34165-13-4
M. Wt: 146.19 g/mol
InChI Key: GXVGWOFWWGCRIU-UHFFFAOYSA-N
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Description

3,5-Dimethylimidazo[1,2-a]pyridine is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in pharmacology and is a core component in several marketed drugs and investigational compounds due to its significant biological activities . This scaffold is frequently explored in oncology for developing novel tubulin polymerization inhibitors that target the colchicine binding site, a promising mechanism for overcoming drug resistance in cancer therapy . Beyond its anticancer potential, the versatile imidazo[1,2-a]pyridine structure is also investigated for its analgesic, anti-inflammatory, and anti-infective properties, making it a highly valuable template for developing new therapeutic agents . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. It is particularly suited for derivatization via modern synthetic methodologies, such as Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions, enabling efficient exploration of structure-activity relationships . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-9-10-6-8(2)11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVGWOFWWGCRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517306
Record name 3,5-Dimethylimidazo[1,2-a]pyridine
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Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-13-4
Record name 3,5-Dimethylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34165-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dimethylimidazo 1,2 a Pyridine and Its Complex Analogues

Established Synthetic Pathways for Imidazo[1,2-a]pyridine (B132010) Ring Formation

Traditional methods for constructing the imidazo[1,2-a]pyridine core have been refined over decades and remain fundamental in organic synthesis. These pathways are characterized by their reliability and broad substrate scope.

Cyclocondensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most classic and straightforward methods for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds via a two-step mechanism. Initially, the endocyclic nitrogen atom of the 2-aminopyridine acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction to form a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring.

The synthesis of the target compound, 3,5-dimethylimidazo[1,2-a]pyridine , can be achieved by reacting 6-methyl-2-aminopyridine with an appropriate α-haloketone, such as 3-bromo-2-butanone (B1330396) . A similar transformation is documented in patent literature for the large-scale preparation of a related analogue, where a substituted 2-aminopyridine is reacted with 3-bromo-2-butanone in a solvent like cyclohexanone (B45756) at elevated temperatures. google.com The reaction is robust and can be performed under catalyst-free conditions or with a base to neutralize the generated hydrohalic acid. nih.gov

Table 1: Examples of Cyclocondensation for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative α-Halocarbonyl Compound Product Conditions Yield Reference
2-Aminopyridine 2-Bromoacetophenone 2-Phenylimidazo[1,2-a]pyridine K₂CO₃, DMF, rt Good nih.gov
5,6-Diamino-nicotinic acid methyl ester 3-Bromo-2-butanone Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate Cyclohexanone, 100°C 78% google.com

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction and its Variants

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful isocyanide-based multicomponent reaction (MCR) for the synthesis of 3-amino-imidazo[1,2-a]pyridines and their complex analogues. mdpi.combeilstein-journals.org This reaction provides a highly efficient and atom-economical route to diverse libraries of these scaffolds from readily available starting materials. nih.govbeilstein-journals.org The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com

The mechanism proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde, which is catalyzed by a Brønsted or Lewis acid. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine intermediate. A subsequent rearomatization step yields the final 3-amino-imidazo[1,2-a]pyridine product. Variants of this reaction, such as using microwave irradiation, can significantly reduce reaction times and improve yields. mdpi.comrsc.org The GBB reaction is a cornerstone for generating molecular diversity, allowing for the introduction of various substituents at the 2-, 3-, and pyridine (B92270) ring positions by simply changing the starting components. beilstein-journals.orgnih.gov

Table 2: Scope of the Groebke–Blackburn–Bienaymé Reaction

2-Amidine Component Aldehyde Component Isocyanide Component Catalyst/Conditions Product Type Reference
2-Aminopyridine 2-Azidobenzaldehyde tert-Butyl isocyanide NH₄Cl, MW, 30 min 3-(tert-Butylamino)-2-(2-azidophenyl)imidazo[1,2-a]pyridine mdpi.com
2-Amino-5-chloropyridine 2-(3-Formylphenoxy)acetic acid tert-Butyl isocyanide HClO₄, DMF, rt 2-(3-((6-Chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)methoxy)phenyl)acetic acid beilstein-journals.orgbeilstein-journals.org

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis has enabled the development of sophisticated methods for constructing the imidazo[1,2-a]pyridine skeleton. These approaches often provide access to substitution patterns that are difficult to achieve through classical methods.

One notable strategy is a one-pot, three-component reaction involving a 2-aminopyridine, an aryl halide, and an alkyne, catalyzed by a ligand-free palladium source like Pd(OAc)₂. This method allows for the efficient synthesis of 2,3-diarylimidazo[1,2-a]pyridines.

Another advanced approach involves an intramolecular C-H activation/cyclization strategy. In this method, a precursor containing an imidazo[1,2-a]pyridine core linked to a tethered aryl halide is subjected to palladium catalysis. With the assistance of a silver salt, such as silver acetate (B1210297) (AgOAc), which may act as both a halide scavenger and a C-H activation promoter, an intramolecular cyclization occurs to form complex, fused polycyclic systems. This methodology has been utilized to rapidly generate new chemical entities for screening in drug discovery programs.

Table 3: Palladium-Catalyzed Syntheses of Imidazo[1,2-a]pyridine Analogues

Reaction Type Key Reagents Catalyst System Product Feature
Three-Component Reaction 2-Aminopyridines, Aryl Halides, Alkynes Pd(OAc)₂, Ligand-free 2,3-Diarylimidazo[1,2-a]pyridines

Modern and Sustainable Synthesis Strategies

Contemporary synthetic chemistry emphasizes the development of sustainable and efficient reactions. This includes the use of earth-abundant metal catalysts and environmentally benign oxidants like molecular oxygen.

Metal-Catalyzed and Oxidative Coupling Reactions

Copper catalysis has emerged as a cost-effective and green alternative for the synthesis of imidazo[1,2-a]pyridines. These methods often utilize air or molecular oxygen as the terminal oxidant, producing water as the only byproduct.

One such method is the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. This reaction proceeds under mild conditions and tolerates a wide range of functional groups, providing an efficient route to various substituted imidazo[1,2-a]pyridines. rsc.org A proposed mechanism involves the generation of radical intermediates, followed by coupling, cyclization, and oxidation.

Another powerful approach is the copper-catalyzed aerobic dehydrogenative cyclization between 2-aminopyridines and ketones. For instance, a CuI catalyst can effectively promote the reaction between 2-aminopyridines and acetophenones under an oxygen atmosphere to yield 2-aryl-3-methylimidazo[1,2-a]pyridines. A three-component cascade reaction catalyzed by copper(II) acetate, involving 2-aminopyridines, aldehydes, and terminal alkynes in the presence of air, has also been developed for the practical synthesis of functionalized imidazo[1,2-a]pyridines. mdpi.com These copper-catalyzed aerobic methods represent a significant advance towards more sustainable chemical manufacturing.

Table 4: Examples of Copper-Catalyzed Aerobic Synthesis of Imidazo[1,2-a]pyridines

Substrates Catalyst System Oxidant Key Features Reference
Ketoxime acetates, Pyridines CuI, NMP solvent Air Mild conditions, high yields (66-95%) rsc.org
2-Aminopyridines, Acetophenones CuI Air/O₂ Aerobic dehydrogenative cyclization

Synthetic Routes to this compound and Its Complex Derivatives

The synthesis of this compound and its structurally diverse analogues is a significant area of research in organic chemistry, driven by the prevalence of the imidazo[1,2-a]pyridine core in numerous biologically active compounds. This article explores a range of modern synthetic methodologies, from metal-catalyzed reactions to green chemistry protocols and microwave-assisted techniques, that enable the efficient construction of this important heterocyclic scaffold.

1 Metal-Catalyzed Methodologies

A notable advancement in the synthesis of imidazo[1,2-a]pyridine derivatives involves an iron-catalyzed denitration reaction. This method provides a straightforward and cost-effective route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from readily available aminopyridines and 2-methyl-nitroolefins. The reaction is typically catalyzed by iron(II) chloride (FeCl₂) in a solvent such as dimethylformamide (DMF) at elevated temperatures. This approach is valued for its operational simplicity and tolerance of a variety of functional groups on both the aminopyridine and the nitroolefin, leading to moderate to good yields of the desired products.

CatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₂DMF1507Moderate to Good

This table summarizes the general conditions for the iron-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives.

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. A mild and atom-economical synthesis of imidazo[1,2-a]pyridines has been developed utilizing a gold catalyst, specifically (picolinato)gold(I) (PicAuCl₂), in the presence of an acid. juniperpublishers.com This method facilitates the reaction between pyridine N-oxides and alkynes to produce a range of imidazo[1,2-a]pyridine derivatives in good yields. juniperpublishers.com This strategy is particularly advantageous for its mild reaction conditions, which are compatible with the introduction of stereogenic centers adjacent to the heterocyclic ring without significant loss of enantiomeric excess. juniperpublishers.com

CatalystCo-catalyst/AdditiveSolventTemperatureYield (%)
PicAuCl₂AcidNot specifiedNot specifiedGood

This table outlines the key components for the gold-catalyzed synthesis of imidazo[1,2-a]pyridines.

2 Metal-Free and Green Chemistry Protocols

Molecular iodine has proven to be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines. One such method involves a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide. rsc.org This reaction proceeds via a [4+1] cycloaddition and affords the corresponding imidazo[1,2-a]pyridine derivatives in good yields. rsc.org The use of iodine as a catalyst is advantageous due to its low cost, ready availability, and non-toxic nature. rsc.org

CatalystReactantsSolventConditionsYield (%)
IodineAryl aldehyde, 2-aminopyridine/2-aminopyrazine, tert-butyl isocyanideNot specifiedRoom TemperatureGood

This table summarizes a representative iodine-catalyzed three-component reaction for the synthesis of imidazo[1,2-a]pyridine derivatives.

Furthermore, an ultrasonication-assisted, molecular iodine-catalyzed three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone in water has been developed for the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds. nih.gov This method offers high product yields (up to 96%) with short reaction times. nih.gov

In a significant advancement towards green chemistry, an ultrasound-assisted C-H functionalization method has been developed for the synthesis of imidazo[1,2-a]pyridines. This protocol utilizes a potassium iodide (KI)/tert-butyl hydroperoxide (TBHP) catalytic system in water, a green solvent, and notably, does not require a metal catalyst. The reaction proceeds under mild conditions and demonstrates broad functional-group compatibility, providing excellent yields of the desired products. The use of ultrasound significantly accelerates the reaction, highlighting its efficiency.

Catalyst SystemSolventEnergy SourceConditionsYield (%)
KI/TBHPWaterUltrasoundRoom TemperatureExcellent

This table details the environmentally friendly ultrasound-assisted synthesis of imidazo[1,2-a]pyridines.

Heteropolyacids (HPAs), such as phosphotungstic acid (H₃PW₁₂O₄₀), are gaining attention as highly efficient and reusable green catalysts for the synthesis of various heterocyclic compounds. researchgate.net These solid-acid catalysts possess strong Brønsted acidity, often approaching the superacid region, which allows them to effectively catalyze reactions under milder conditions than traditional acid catalysts. researchgate.net Their application in the synthesis of N-fused heterocycles, including imidazoles and their derivatives, is a promising area of research. sciopen.com The synthesis of imidazo[1,2-a]pyridines can be achieved through the cyclocondensation of 2-aminopyridines with α-haloketones or other suitable precursors. The strong acidity of phosphotungstic acid can facilitate this condensation by activating the carbonyl group, leading to efficient cyclization. A key advantage of using heteropolyacids is their thermal stability and the ease of separation from the reaction mixture, allowing for catalyst recycling and a more sustainable process. Although specific studies on the synthesis of this compound using this method are not extensively documented, the general applicability of HPAs in related cyclocondensation reactions suggests its high potential.

Catalyst TypeKey FeaturesPotential Application
Phosphotungstic Acid (Keggin-type HPA)Strong Brønsted acidity, high thermal stability, reusable. researchgate.netwikipedia.orgCyclocondensation reactions for the synthesis of imidazo[1,2-a]pyridine and its analogues.

This table highlights the potential of heteropolyacid catalysis in the synthesis of the imidazo[1,2-a]pyridine scaffold.

3 Microwave-Assisted Synthesis for Enhanced Efficiency

Energy SourceReaction TypeKey FeaturesYield (%)
MicrowaveOne-pot, three-step cyclization/Suzuki/heteroarylationRapid synthesis, good yields, molecular diversity. conicet.gov.arGood

This table summarizes the benefits of microwave-assisted synthesis for preparing complex imidazo[1,2-a]pyridine derivatives.

Metal-Free and Green Chemistry Protocols

Stereoselective and Regioselective Synthesis of Imidazo[1,2-a]pyridine Derivatives

The precise control of substituent placement on the imidazo[1,2-a]pyridine core is crucial for its biological activity. acs.org Regioselective synthesis allows for the specific targeting of certain positions on the heterocyclic ring system.

A common and foundational method for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds. bio-conferences.orgacs.org This reaction proceeds through the initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. acs.org Catalyst-free versions of this reaction have been developed using high-boiling solvents like DMF or even under solvent-free conditions at elevated temperatures. bio-conferences.orgacs.org For instance, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without a catalyst. bio-conferences.org

Multicomponent reactions (MCRs) offer an efficient pathway to regioselectively substituted imidazo[1,2-a]pyridines. The Groebke–Blackburn–Bienaymé three-component reaction, which combines a 2-aminopyridine, an aldehyde, and an isonitrile, is a widely used protocol for generating 2,3-disubstituted derivatives. acs.org Another efficient, catalyst-free, three-component reaction involves the cascade reaction of 2-aminopyridine, an arylglyoxal, and 4-hydroxypyran in a green solvent to produce functionalized imidazo[1,2-a]pyridines with high regioselectivity. nih.gov

Furthermore, regioselective synthesis has been achieved through catalyst-free aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives, providing a concise route to these fused heterocyclic systems. rsc.orgresearchgate.net The reaction of ketene aminals with esters of unsaturated acids like methyl propiolate can also afford fused imidazo[1,2-a]pyridines. clockss.org

Table 1: Examples of Regioselective Synthetic Methods

Method Reactants Key Features
Tschitschibabin Reaction 2-Aminopyridine, α-Haloketones Classic condensation, often requires heating; can be performed catalyst-free. bio-conferences.orgacs.org
Groebke–Blackburn–Bienaymé 2-Aminopyridine, Aldehyde, Isonitrile Three-component reaction for 2,3-disubstituted products. acs.org
Cascade Reaction 2-Aminopyridine, Arylglyoxal, 4-Hydroxypyran Catalyst-free, three-component, high regioselectivity. nih.gov
Ketene Aminal Cyclization Heterocyclic Ketene Aminals, Acrylate Derivatives Catalyst-free aza-ene addition and cyclocondensation. rsc.orgresearchgate.net

Derivatization and Functionalization Strategies for Specific Positions (e.g., C-3 Alkylation)

The C-3 position of the imidazo[1,2-a]pyridine ring is a frequent target for functionalization due to its electron-rich nature. nih.gov Alkylation at this position is a key strategy for creating diverse derivatives.

A robust method for C-3 alkylation is the three-component aza-Friedel–Crafts reaction. mdpi.comnih.gov Using a Lewis acid catalyst such as Yttrium(III) triflate (Y(OTf)₃), imidazo[1,2-a]pyridines can react with aldehydes and amines to yield C-3 alkylated products in moderate to good yields. mdpi.comnih.gov This protocol is advantageous due to its operational simplicity, high atom economy, and tolerance of a wide range of substrates under normal atmospheric conditions. mdpi.com

Another effective strategy involves the Lewis acid-catalyzed reaction of imidazopyridines with donor-acceptor (DA) cyclopropanes. nih.govacs.org Under optimized conditions using Ytterbium(III) triflate (Yb(OTf)₃) as the catalyst, the nucleophilic ring-opening of DA-cyclopropanes by the imidazo[1,2-a]pyridine leads to C-3 alkylation. nih.govacs.org This method is suitable for both unsubstituted and 2-aryl-substituted imidazo[1,2-a]pyridines, with DA-cyclopropanes bearing various substituents yielding the corresponding products in good to excellent yields. nih.govacs.org

Table 2: C-3 Alkylation of Imidazo[1,2-a]pyridines

Reaction Type Reagents Catalyst Key Outcome
Aza-Friedel–Crafts Imidazo[1,2-a]pyridines, Aldehydes, Amines Y(OTf)₃ Synthesis of C-3 alkylated derivatives with moderate to good yields. mdpi.comnih.gov
Nucleophilic Ring Opening Imidazo[1,2-a]pyridines, Donor-Acceptor Cyclopropanes Yb(OTf)₃ Efficient C-3 alkylation with good to excellent yields. nih.govacs.org

The introduction of a carboxamide group is a significant functionalization strategy, as many biologically active imidazo[1,2-a]pyridines feature this moiety. nih.govmdpi.com Palladium-catalyzed aminocarbonylation is a powerful method for introducing the carboxamide group at various positions of the preformed imidazo[1,2-a]pyridine core. nih.govmdpi.com This reaction typically involves the coupling of a halo-substituted imidazo[1,2-a]pyridine with an amine and carbon monoxide. For example, 6- or 8-iodoimidazo[1,2-a]pyridines can be efficiently converted to their corresponding carboxamide derivatives using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. nih.govresearchgate.net

Imidazo[1,2-a]pyridine-3-carboxamides, in particular, have been identified as potent antitubercular agents. bio-conferences.orgnih.gov These can be synthesized through various multi-step sequences, often starting from the corresponding ester, which is then converted to a hydrazide and subsequently coupled with other moieties. nih.gov A series of N-benzylic imidazo[1,2-a]pyridine carboxamides with reduced lipophilicity have been designed and synthesized, demonstrating excellent in vitro activity against Mycobacterium tuberculosis. nih.gov

Hydrazide derivatives of imidazo[1,2-a]pyridines serve as crucial intermediates for the synthesis of more complex heterocyclic systems. nih.gov The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is achieved by refluxing the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in ethanol. nih.govmdpi.com

These hydrazides can be further elaborated. For instance, condensation of the hydrazide with various ketones yields the corresponding hydrazones. nih.govmdpi.com These hydrazones are precursors for the formation of thiazolidine (B150603) rings. nih.gov The reaction of the hydrazones with mercaptoacetic acid in a suitable solvent like dry benzene (B151609) leads to the formation of thiazolidin-4-ones. nih.gov This cyclocondensation can also be performed as a one-pot reaction by refluxing the hydrazide, an appropriate ketone, and mercaptoacetic acid together, often resulting in higher yields. nih.govresearchgate.net This approach allows for the incorporation of three active pharmacophores—the imidazo[1,2-b]pyridazine, amide, and thiazolidine rings—into a single molecule.

Fusing additional heterocyclic rings to the imidazo[1,2-a]pyridine scaffold is a strategy to create novel chemical entities with potentially enhanced biological properties. An efficient method for synthesizing diversely substituted naphtho[1',2':4,5]imidazo[1,2-a]pyridine derivatives involves a rhodium(III)-catalyzed cascade reaction. nih.gov This process begins with the regioselective C(sp²)-H alkylation of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds, followed by an intramolecular annulation to construct the fused system. nih.gov

The reaction's outcome can be directed by the substitution on the starting imidazo[1,2-a]pyridine. Simple 2-arylimidazo[1,2-a]pyridines yield 5,6-disubstituted naphtho[1',2':4,5]imidazo[1,2-a]pyridines, whereas using 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes as substrates predominantly affords naphtho[1',2':4,5]imidazo[1,2-a]pyridine-5-carboxylates. nih.gov This protocol is noted for its high efficiency, simple operation, and excellent regio- and chemoselectivity. nih.gov

Structure Activity Relationship Sar and Advanced Molecular Design Principles for Imidazo 1,2 a Pyridine Derivatives

Systematic Exploration of Substituent Effects on Functional Properties

The functional properties of imidazo[1,2-a]pyridine (B132010) derivatives can be finely tuned by the strategic placement of various substituents on the core scaffold. Understanding these effects is crucial for designing molecules with desired biological activities.

Influence of Methyl Substituents at Specific Positions (e.g., 3,5-Dimethyl) on Molecular Interactions

The position of methyl groups on the imidazo[1,2-a]pyridine ring significantly influences the molecule's interactions and biological activity. For instance, in the context of anticholinesterase activity, a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring has been shown to result in the highest AChE inhibition. nih.gov Conversely, a methyl group at the R2 position can negatively impact BChE inhibition. nih.gov

In another example, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) has been investigated for its anti-inflammatory activity. nih.gov Furthermore, studies on fluorescent properties have shown that 7-methylimidazo[1,2-a]pyridine (B1330368) derivatives can produce thermally stable solid compounds without significantly altering the fluorescence of the parent compound. oup.com

The following table summarizes the observed effects of methyl substitutions at different positions on the imidazo[1,2-a]pyridine scaffold:

Table 1: Influence of Methyl Substituent Position on Biological Activity
Position of Methyl Group Observed Effect Reference
2 Negative impact on BChE inhibition. nih.gov
4 Strongest AChE inhibition. nih.gov
7 Can lead to thermally stable solids with retained fluorescence. oup.com
8 Investigated for anti-inflammatory properties. nih.gov

Impact of Halogenation and Other Electron-Modulating Groups

Halogenation and the introduction of other electron-modulating groups are common strategies to modify the physicochemical properties and biological activity of imidazo[1,2-a]pyridine derivatives.

The introduction of halogens at the C3 position of the imidazo[1,2-a]pyridine ring is a facile process that allows for further modifications. rsc.orgresearchgate.net For instance, 3-chloro or 3-bromo-imidazo[1,2-a]pyridines can be efficiently transformed into core π-systems through Suzuki-Miyaura reactions. rsc.org In the context of β-amyloid plaque imaging, a bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) showed high binding affinity. nih.govwustl.edusigmaaldrich.com

Electron-withdrawing groups, such as chlorine, have been shown to be important for BChE inhibition, as demonstrated by the potent activity of a compound with a 3,4-dichlorophenyl side chain. nih.gov In contrast, electron-donating groups like a methoxy (B1213986) group can render the compound inactive towards BChE inhibition. nih.gov The introduction of strong electron-donating groups like amino and dimethylamino groups can cause a marked red shift in the fluorescence of imidazo[1,2-a]pyridine derivatives. oup.com

The table below provides examples of how different halogens and electron-modulating groups affect the properties of imidazo[1,2-a]pyridine derivatives.

Table 2: Effects of Halogenation and Electron-Modulating Groups
Substituent and Position Effect Reference
3-Chloro/Bromo Allows for further synthetic modifications. rsc.orgresearchgate.net
6-Bromo (on IMPY derivative) High binding affinity to Aβ aggregates. nih.govwustl.edusigmaaldrich.com
3,4-Dichlorophenyl side chain Potent BChE inhibition. nih.gov
Methoxy group Inactive towards BChE inhibition. nih.gov
Amino/Dimethylamino groups Red shift in fluorescence. oup.com

Role of Lipophilicity and Hydrogen Bonding Capabilities in Molecular Recognition

Lipophilicity and hydrogen bonding are critical parameters that govern the molecular recognition and, consequently, the biological activity of imidazo[1,2-a]pyridine derivatives.

In the development of antituberculosis agents, it was found that lipophilicity is more critical than the linearity of the side chain for retaining activity. rsc.org Bulky and more lipophilic biaryl ethers demonstrated nanomolar potency. rsc.org However, high lipophilicity can also lead to suboptimal plasma exposure due to precipitation and extended absorption in the gut. rsc.org

Hydrogen bonding plays a crucial role in the interaction of these derivatives with their biological targets. For example, in the inhibition of c-Met, the imidazo[1,2-a]pyridine core maintains a π-π interaction with the electron-rich Tyr-1230 residue, which is critical for its inhibitory effect. nih.gov Molecular docking studies of AMPK activators revealed hydrogen bonding interactions with key amino acids in the active site. nih.gov

Rational Design and Optimization Strategies

Building upon the understanding of SAR, various rational design and optimization strategies are employed to develop novel imidazo[1,2-a]pyridine derivatives with enhanced properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful techniques in medicinal chemistry to explore new chemical space and optimize lead compounds. researchgate.netu-strasbg.fr

Scaffold hopping has been successfully used to identify novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by replacing a pyridone scaffold with an imidazo[1,2-a]pyridine core. nih.gov This strategy has also been employed to develop novel covalent anticancer agents. rsc.org

Bioisosteric replacement has been utilized to design c-Met inhibitors, where an 8-fluoroimidazo[1,2-a]pyridine (B164112) was identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. nih.gov This approach led to the discovery of potent and selective c-Met inhibitors. nih.gov

Targeted Synthesis based on Mechanistic Insights

The synthesis of imidazo[1,2-a]pyridines, including the 3,5-dimethyl derivative, is often achieved through the well-established condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone. The mechanism of this reaction provides a foundation for the targeted synthesis of specific derivatives.

The classical synthesis of 3,5-Dimethylimidazo[1,2-A]pyridine would involve the reaction of 6-methyl-2-aminopyridine with a 2-halopropanal or a related α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Mechanistically, the reaction is understood to proceed through several key steps:

N-Alkylation: The nucleophilic pyridine nitrogen of 6-methyl-2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated pyridinium (B92312) salt intermediate.

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. This step is a crucial 5-exo-trig cyclization, which is kinetically favored according to Baldwin's rules.

Dehydration: The resulting bicyclic alcohol intermediate readily undergoes dehydration to yield the stable, aromatic this compound.

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methodologies. These include one-pot multicomponent reactions and catalyst-free cascade processes. For instance, a catalyst-free cascade process for synthesizing 3-arylimidazo[1,2-a]pyridines has been developed using 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, proceeding through isomerization and intramolecular nucleophilic addition. nih.gov While not specific to the 3,5-dimethyl derivative, these modern approaches offer potential avenues for its targeted synthesis with high efficiency.

The substitution pattern on both the 2-aminopyridine and the α-haloketone dictates the final substitution on the imidazo[1,2-a]pyridine ring. For this compound, the starting materials are specifically chosen to yield methyl groups at the desired positions. The methyl group at the 5-position originates from the 6-methyl-2-aminopyridine, while the methyl group at the 3-position is derived from the α-haloketone.

Reactant 1Reactant 2Resulting Imidazo[1,2-a]pyridineKey Mechanistic Step
6-Methyl-2-aminopyridine2-BromopropanalThis compoundIntramolecular nucleophilic attack of the amino group on the carbonyl carbon.
2-Aminopyridine2-Bromoacetophenone2-Phenylimidazo[1,2-a]pyridineN-alkylation followed by cyclization and dehydration.
2-Aminopyridine1-Bromo-2-phenylacetylene3-Phenylimidazo[1,2-a]pyridineIsomerization and intramolecular nucleophilic addition in a catalyst-free cascade process. nih.gov

Computational and Theoretical Chemistry Studies of Imidazo 1,2 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules like 3,5-Dimethylimidazo[1,2-a]pyridine.

Electronic Structure and Reactivity Profiling (e.g., DFT Studies)

DFT studies on the imidazo[1,2-a]pyridine (B132010) scaffold have been employed to understand its electronic structure and reactivity. nih.gov For this compound, the geometry is first optimized, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), to find the minimum energy conformation. nih.gov From this optimized structure, a range of electronic properties can be calculated.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's behavior in chemical reactions. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 1: Representative Global Reactivity Descriptors for an Imidazo[1,2-a]pyridine Derivative (Illustrative Example)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
Energy Gap (LUMO-HOMO)5.0
Chemical Potential (μ)-4.0
Chemical Hardness (η)2.5
Electrophilicity Index (ω)3.2

Note: The values in this table are illustrative for a generic imidazo[1,2-a]pyridine derivative and are not specific experimental or calculated values for this compound.

Prediction of Spectroscopic Properties to Aid Elucidation

Time-Dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. For imidazo[1,2-a]pyridine derivatives, the absorption bands typically arise from π→π* transitions within the aromatic system.

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These calculations help in assigning the vibrational modes of the molecule, such as C-H, C-N, and C=C stretching and bending vibrations, which are characteristic of the imidazo[1,2-a]pyridine core and its substituents.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, can confirm the structure of the synthesized compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are pivotal in understanding how this compound might interact with biological macromolecules, such as proteins, which is fundamental to its potential therapeutic action.

Ligand-Target Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, this would involve docking the molecule into the active site of a relevant biological target. The imidazo[1,2-a]pyridine scaffold has been investigated as an inhibitor of various enzymes, and docking studies have been crucial in understanding their mechanism of action. acs.org

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry is typically optimized using quantum chemical methods. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible binding poses of the ligand in the protein's active site and score them based on a scoring function that estimates the binding affinity.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. This information is critical for predicting the binding mode and for designing derivatives with improved potency and selectivity. acs.org

Table 2: Illustrative Docking Results for an Imidazo[1,2-a]pyridine Derivative with a Kinase Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLEU83, VAL91, ALA145, LYS147
Key InteractionsHydrogen bond with LYS147, Hydrophobic interactions with LEU83 and VAL91

Note: This table presents a hypothetical example of docking results and does not represent actual data for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess the stability of the binding pose and to study the dynamics of the interactions over time.

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. Analysis of this trajectory can reveal:

Conformational Stability: Whether the ligand remains stably bound in the predicted pose or if it undergoes significant conformational changes. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time.

Interaction Dynamics: The persistence of key interactions (e.g., hydrogen bonds) identified in the docking study can be monitored throughout the simulation. This provides a more realistic picture of the binding, as interactions can be transient.

Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations can be performed on the snapshots from the MD simulation trajectory. Common methods for this include the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. nih.gov

These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, protein, and the complex with a continuum solvation model to account for the effect of the solvent. The binding free energy is then calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

These calculations can be used to rank different derivatives of this compound based on their predicted binding affinities, helping to prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area in computational chemistry focused on creating mathematical models that correlate the chemical structure of compounds with their biological activity. For the imidazo[1,2-a]pyridine scaffold, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects and in guiding the design of new, more potent derivatives. researchgate.netnih.gov These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a quantitative relationship between these descriptors and the observed biological activity.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive QSAR models for imidazo[1,2-a]pyridine derivatives has been successfully applied to various therapeutic targets, including antimycobacterial agents and protein kinase inhibitors. researchgate.netnih.gov A notable example is the development of a three-dimensional (3D-QSAR) model for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues with activity against Mycobacterium tuberculosis. researchgate.netopenpharmaceuticalsciencesjournal.com

In this study, an atom-based 3D-QSAR model was generated using a training set of twenty-seven compounds and validated with a test set of eleven compounds. researchgate.net The model was built upon a five-featured pharmacophore hypothesis (HHPRR), which included one positive, two hydrophobic, and two aromatic ring features essential for activity. researchgate.net The statistical robustness and predictive power of the resulting model were confirmed by several metrics, as detailed in the table below. researchgate.net

Table 1: Statistical Validation of a 3D-QSAR Model for Imidazo[1,2-a]pyridine-3-carboxamide Analogues

Parameter Description Value
Correlation coefficient (Training set) 0.9181
SD Standard deviation 0.3305
F Variance ratio 85.9
Cross-validation correlation coefficient (Test set) 0.6745
RMSE Root Mean Square Error 0.65
Pearson-R Pearson correlation coefficient 0.8427

Data sourced from a study on antimycobacterial agents. researchgate.net

Such models generate 3D contour maps that visualize the regions where specific physicochemical properties (e.g., steric bulk, electrostatic charge) on the molecule can be modified to enhance or diminish biological activity. This provides a rational basis for designing new derivatives. Similar 3D-QSAR studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors have also yielded highly predictive CoMFA and CoMSIA models, further demonstrating the utility of this approach in drug discovery. nih.gov

Application in Virtual Screening and Library Design

Predictive QSAR models and pharmacophore hypotheses are powerful tools for virtual screening and the rational design of compound libraries. These computational methods allow for the rapid in silico evaluation of large collections of chemical structures to identify those most likely to possess the desired biological activity. nih.govresearchgate.net

A prominent example of this application was a collaborative virtual screening initiative to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govrsc.org In this project, in silico screening of five proprietary pharmaceutical company libraries was performed to quickly expand the chemical diversity around the initial hit compound. nih.govresearchgate.net This approach not only validated the imidazo[1,2-a]pyridine core as a viable scaffold but also led to the identification of new analogues with improved antiparasitic activity and selectivity. nih.gov

The process typically involves using the structural and pharmacophoric information from a known active compound or a QSAR model to search for similar molecules in large databases. researchgate.net The structure-activity relationship (SAR) data generated from these virtual screening campaigns allows for a thorough investigation of the pharmacophore, guiding subsequent hit optimization and the design of focused compound libraries for further synthesis and testing. nih.govrsc.org Furthermore, insights from 3D-QSAR contour maps can be used to propose novel analogues with predicted improvements in potency, which can then be synthesized and evaluated. nih.gov

In Silico Assessment of Molecular Descriptors Relevant to Biological Disposition

Beyond predicting biological activity, computational methods are crucial for assessing the drug-likeness and pharmacokinetic profiles of new chemical entities. This in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, helping to identify candidates with a higher probability of success in later developmental stages. For the imidazo[1,2-a]pyridine class of compounds, various studies have incorporated ADMET prediction to evaluate their potential as drug candidates. researchgate.netnih.govacs.org

Computational tools like the QikProp module from Schrödinger are frequently used to calculate a range of molecular descriptors that are pertinent to a compound's biological disposition. researchgate.net These descriptors help assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. acs.org In a study of imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, QikProp was used to predict key ADMET properties for the entire dataset of molecules. researchgate.net The results indicated that the compounds generally had favorable drug-like characteristics, including good predicted human oral absorption. researchgate.net

Table 2: Predicted Physicochemical and ADMET Properties for a Representative Imidazo[1,2-a]pyridine Analogue

Property/Descriptor Description Predicted Value Acceptable Range
Molecular Weight (MW) Mass of the molecule 453.54 130.0 - 725.0
#ROTB Number of rotatable bonds 6 0 - 15
QPlogPo/w Predicted octanol/water partition coefficient 3.518 -2.0 - 6.5
QPlogS Predicted aqueous solubility -5.118 -6.5 - 0.5
PSA Polar Surface Area 93.39 7.0 - 200.0
Percent Human Oral Absorption Predicted oral absorption in humans >80% <25% is poor, >80% is high

Data represents a sample compound from a QikProp study on imidazo[1,2-a]pyridine derivatives. researchgate.net

The in silico prediction of these properties allows researchers to prioritize compounds that not only show high potency in biological assays but also possess favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage attrition due to poor bioavailability or other undesirable properties. acs.org

Mechanistic Investigations of Imidazo 1,2 a Pyridine Molecular Interactions

Enzyme Inhibition Mechanisms (Molecular Level)

The imidazo[1,2-a]pyridine (B132010) scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes. The following subsections detail the molecular mechanisms of inhibition for several key enzymatic targets.

Inhibition of Quinone Oxidase B (QcrB) in Mycobacterial Systems

Imidazo[1,2-a]pyridine-based compounds have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A key target of this class of compounds is the quinone-binding site of the cytochrome b subunit (QcrB) of the bc1 complex, which is a crucial component of the electron transport chain in Mtb.

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit potent antitubercular activity with minimum inhibitory concentrations (MICs) in the low micromolar to nanomolar range against drug-susceptible and drug-resistant Mtb strains. The mechanism of action involves the specific targeting of QcrB, leading to the disruption of the mycobacterial respiratory chain and subsequent cell death.

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the imidazo[1,2-a]pyridine core can significantly impact the inhibitory potency. While specific data on the 3,5-dimethyl substitution is part of a broader exploration, the general mechanism for imidazo[1,2-a]pyridines involves their interaction with the QcrB subunit. This interaction blocks the electron flow from menaquinol (B15198786) to cytochrome c, thereby inhibiting ATP synthesis and leading to bacterial death. The development of resistance to these compounds is often associated with mutations in the qcrB gene, further confirming it as the primary target.

Inhibition of Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3KCA)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. The catalytic subunit alpha of PI3K (PI3KCA, also known as p110α) is a key isoform in this pathway and a prominent target for cancer therapy. nih.govnih.gov Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα. nih.govnih.govresearchgate.net

The molecular mechanism of inhibition involves the binding of the imidazo[1,2-a]pyridine scaffold to the ATP-binding pocket of the PI3Kα kinase domain. nih.govsci-hub.cat Docking studies have shown that the nitrogen atom on the imidazo[1,2-a]pyridine ring can form a crucial hydrogen bond with the hinge region residue Val851 of PI3Kα. sci-hub.cat Substituents on the imidazo[1,2-a]pyridine core play a significant role in modulating the inhibitory activity and selectivity. For instance, the introduction of specific groups can lead to additional hydrogen bond interactions within the affinity pocket, such as with residues Asp810 and Tyr836, thereby enhancing the potency. sci-hub.cat

Various derivatives have been synthesized and evaluated, with some compounds exhibiting IC50 values in the nanomolar range against PI3Kα. nih.govnih.govresearchgate.net These inhibitors have been shown to effectively block the PI3K/AKT/mTOR signaling pathway in cancer cells, leading to cell cycle arrest and apoptosis. nih.govsci-hub.cat While direct inhibitory data for 3,5-Dimethylimidazo[1,2-A]pyridine on PI3KCA is not extensively detailed, the established SAR for the broader class of imidazo[1,2-a]pyridine inhibitors suggests that the methyl groups at the 3 and 5 positions would influence the steric and electronic properties of the molecule, thereby affecting its binding affinity to the PI3Kα active site.

Table 1: Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound Substitution Pattern PI3Kα IC50 (µM) Reference
2a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methyl 0.67 researchgate.net
2g Optimized substituent of 2a 0.0018 researchgate.net
12 Thiazole derivative 0.0028 researchgate.net
15a 1,3,4-oxadiazole linker Potent inhibitor (inhibition rate of 80% at 1 nM) sci-hub.cat
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 0.00194 nih.gov

Modulation of Glutamine Synthetase Activity

Glutamine synthetase (GS) is a vital enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. In Mycobacterium tuberculosis, GS is essential for nitrogen assimilation and survival, making it an attractive target for the development of new antitubercular agents. nih.govrsc.orgresearchgate.net

A class of functionalized 3-amino-imidazo[1,2-a]pyridines has been identified as novel and potent inhibitors of Mtb GS. nih.gov These compounds represent a significant advancement as they are among the first drug-like inhibitors of this enzyme. nih.gov Structure-activity relationship studies have demonstrated that the substitution pattern on both the pyridine (B92270) and phenyl rings of the imidazo[1,2-a]pyridine scaffold is crucial for inhibitory potency. nih.gov

One of the most potent inhibitors identified in a study, compound 4n, exhibited an IC50 value of 0.38 µM, which is significantly more potent than known GS inhibitors like L-methionine-SR-sulfoximine. nih.gov While this particular study focused on 3-amino derivatives, the findings highlight the potential of the imidazo[1,2-a]pyridine core for targeting Mtb GS. nih.govrsc.org The presence of methyl groups at the 3 and 5 positions of the imidazo[1,2-a]pyridine ring would likely influence the binding affinity and selectivity towards GS, although specific mechanistic data for this compound is not yet available. The exploration of such substitutions is a logical next step in the optimization of this class of inhibitors.

Table 2: Inhibitory Potency of 3-Amino-imidazo[1,2-a]pyridine Derivatives against Mtb Glutamine Synthetase

Compound IC50 (µM) Reference
4n 0.38 ± 0.02 nih.gov
L-methionine-SR-sulfoximine (reference inhibitor) >100 nih.gov
Phosphinothricin (reference inhibitor) >100 nih.gov

Inhibition of 5-Lipoxygenase

5-Lipoxygenase (5-LO) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in various inflammatory diseases such as asthma and allergic reactions. nih.govnih.gov Consequently, the inhibition of 5-LO is a well-established therapeutic strategy for the treatment of these conditions. nih.govnih.gov

A novel class of 5-LO inhibitors based on the imidazo[1,2-a]pyridine scaffold has been discovered through virtual screening and subsequent SAR studies. nih.govnih.gov These compounds have demonstrated potent inhibitory activity against 5-LO in both intact cell and cell-free assays. nih.govnih.gov For instance, the compound N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (EP6) was identified as a potent 5-LO inhibitor with an IC50 of 0.16 µM in intact cells and 0.1 µM in a cell-free system. nih.govnih.gov

Molecular modeling and site-directed mutagenesis studies have suggested a feasible binding region for these imidazo[1,2-a]pyridine-based inhibitors within the C2-like domain of 5-LO. nih.gov This binding site is distinct from the active site, suggesting a non-competitive or allosteric mechanism of inhibition. nih.gov The efficacy of these inhibitors is not affected by the redox state of the cell or the concentration of the substrate, arachidonic acid, which is a common limitation for many non-redox-type 5-LO inhibitors. nih.gov The 3,5-dimethyl substitution pattern on the imidazo[1,2-a]pyridine core would likely influence the interaction with the C2-like domain, potentially affecting the potency and selectivity of the inhibition.

Table 3: Inhibitory Activity of an Imidazo[1,2-a]pyridine-based 5-LO Inhibitor

Compound Assay System IC50 (µM) Reference
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (EP6) Intact polymorphonuclear leukocytes 0.16 nih.gov
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-amine (EP6) Cell-free (purified 5-LO) 0.05 nih.gov

Protein-Ligand Binding and Receptor Modulation Studies

In addition to enzyme inhibition, imidazo[1,2-a]pyridine derivatives have been shown to interact with other important protein targets, including bromodomains, which are key regulators of gene transcription.

Interaction with Bromodomains (e.g., CBP/P300, BET proteins)

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of chromatin structure and gene expression. The bromodomain and extra-terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and p300 are important epigenetic regulators and have emerged as promising targets for cancer therapy. nih.govnih.gov

Recent research has led to the development of potent and selective inhibitors of the CBP/p300 bromodomains based on a dimethylisoxazole-attached imidazo[1,2-a]pyridine scaffold. These inhibitors have shown significant selectivity for CBP/p300 over the BET family bromodomain BRD4.

Table 4: Inhibitory Potency and Selectivity of a Dimethylisoxazole-Attached Imidazo[1,2-a]pyridine Derivative

Compound Target Bromodomain IC50 (nM) Selectivity (BRD4/CBP) Reference
UMB298 (compound 23) CBP 72 ~72-fold nih.gov
UMB298 (compound 23) BRD4 5193 - nih.gov

Elucidation of Specific Binding Sites and Allosteric Modulation

There is no available information in the reviewed literature that elucidates the specific protein binding sites for this compound. Furthermore, no studies were found that describe or suggest that this compound acts as an allosteric modulator of any biological target. Molecular docking and biophysical studies, which are necessary to identify such interactions, have not been published for this specific compound.

Intracellular Pathway Perturbation (Biochemical Level)

No published research was identified that investigates the effect of this compound on the AKT/mTOR signaling pathway. Western blot analyses or other biochemical assays to measure the phosphorylation status of key proteins in this pathway, such as AKT and mTOR, upon treatment with this compound have not been reported.

The scientific literature lacks studies on the ability of this compound to induce programmed cell death. There is no data available on its potential to activate key apoptotic proteins such as caspase-3 or to upregulate tumor suppressor proteins like p53 and p21.

There is no evidence from the reviewed literature to suggest that this compound causes cell cycle arrest. Flow cytometry or other cell-based assays to determine the effect of this compound on cell cycle distribution have not been described in published studies.

Biochemical and Biophysical Characterization of Target Engagement

No studies providing biochemical or biophysical characterization of target engagement for this compound were found. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or thermal shift assays, which would confirm direct binding to a molecular target and quantify the interaction, have not been reported for this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,5-Dimethylimidazo[1,2-A]pyridine. Through various NMR experiments, the precise environment of each proton and carbon atom can be determined, confirming the compound's unique architecture.

The ¹H NMR spectrum of this compound provides critical information about the number, type, and connectivity of protons in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the aromatic protons and the two methyl groups.

The proton environments are as follows:

A singlet for the methyl group at position 3.

A singlet for the methyl group at position 5.

A triplet for the proton at position 6.

A triplet for the proton at position 7.

A singlet for the proton at position 2.

A doublet for the proton at position 8.

Specific chemical shift values (δ) are crucial for assignment. For this compound, the following ¹H NMR data has been reported amazonaws.com:

ProtonChemical Shift (ppm)Multiplicity
3-CH₃2.78s
5-CH₃2.85s
H-66.41t
H-76.95t
H-27.28s
H-87.40d
s = singlet, d = doublet, t = triplet

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, confirming the arrangement of the fused ring system and the positions of the methyl substituents.

Reported ¹³C NMR data in CDCl₃ for the compound is as follows amazonaws.com:

Carbon AtomChemical Shift (δ) ppm
3-CH₃13.6
5-CH₃21.0
C-7111.4
C-6114.5
C-2118.8
C-8122.2
C-3130.8
C-5134.0
C-8a145.7

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-6 with H-7, and H-7 with H-8), confirming their connectivity within the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals for all protonated carbons. For instance, the proton signal at 7.28 ppm would correlate with the carbon signal at 118.8 ppm, assigning them to the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over two to three bonds (and sometimes four). HMBC is essential for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For example, the protons of the methyl group at C-5 (δ 2.85 ppm) would show correlations to C-5 (134.0 ppm), C-6 (114.5 ppm), and potentially C-8a (145.7 ppm), confirming its position. Similarly, the protons of the 3-CH₃ group would show correlations to C-3 and C-2.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and structural features of a compound through ionization and fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its chemical formula, C₉H₁₀N₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 147.0917, and experimental findings from HRMS analysis confirm this value, providing unequivocal evidence of the compound's identity amazonaws.com.

IonCalculated m/zFound m/z
[M+H]⁺147.0917147.0915

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic pattern of fragment ions. While specific MS/MS fragmentation data for this compound is not widely published, the fragmentation of the imidazo[1,2-a]pyridine (B132010) core is well-understood. The process typically involves initial cleavages of the substituents and subsequent rupture of the heterocyclic rings. Common fragmentation pathways for imidazo[1,2-a]pyridines include the loss of small molecules like HCN or acetonitrile (B52724), and cleavage of the pyridine or imidazole (B134444) ring. The specific fragmentation pattern of this compound would be characterized by the initial loss of methyl radicals or other small fragments, followed by the characteristic breakdown of the fused ring system, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic vibrations of the fused heterocyclic ring system and its methyl substituents. The interpretation of the spectrum is based on the correlation of absorption bands (measured in wavenumbers, cm⁻¹) with specific molecular vibrations (stretching, bending).

The key functional groups and their expected IR absorption regions are:

Aromatic C-H Stretching: The C-H bonds on the pyridine and imidazole rings typically show stretching vibrations at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups at positions 3 and 5 exhibit symmetric and asymmetric stretching vibrations, which are expected in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are characteristic and appear in the 1400-1650 cm⁻¹ region. These bands are often strong and can be used as a fingerprint for the imidazo[1,2-a]pyridine core.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information in the fingerprint region (below 1500 cm⁻¹).

Ring Vibrations: The entire heterocyclic ring system has characteristic "breathing" modes, which can be observed in the fingerprint region.

Analysis of related pyridine structures shows that bands around 1444 cm⁻¹ and 1596 cm⁻¹ can be assigned to pyridine bonded to Lewis-acidic sites. researchgate.net In complex pyridine-containing structures, various C-H wagging and ring bending modes can appear in the 1000-1300 cm⁻¹ range. mdpi.com

Table 1: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3150
Aliphatic C-H (Methyl)Stretching2850 - 3000
Aromatic C=C and C=NRing Stretching1400 - 1650
C-HIn-plane Bending1000 - 1300
C-HOut-of-plane Bending700 - 900

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For the imidazo[1,2-a]pyridine scaffold, single-crystal X-ray diffraction studies reveal a largely planar, rigid fused-ring system. nih.gov The introduction of substituents, such as methyl groups, generally does not distort the planarity of this core structure. nih.gov The crystal structure of an imidazo[1,2-a]pyridine derivative, for instance, confirms the molecular geometry and shows how molecules pack within the unit cell, often stabilized by intermolecular interactions like hydrogen bonding. researchgate.net These studies are crucial for understanding structure-property relationships. Although specific crystallographic data for the 3,5-dimethyl derivative is not detailed in the provided results, the general characteristics of the parent ring system are well-established.

Table 2: Typical Crystallographic Parameters for the Imidazo[1,2-a]pyridine Core

ParameterDescriptionTypical Value/Observation
Molecular Geometry PlanarityThe fused imidazo[1,2-a]pyridine ring system is typically planar. nih.gov
Bond Lengths C-N and C-C bondsConsistent with aromatic character, intermediate between single and double bonds.
Intermolecular Interactions Crystal PackingCan exhibit π-stacking between the planar aromatic rings and potential for weak hydrogen bonds. researchgate.net
Conformation Substituent OrientationDetermines the orientation of the methyl groups relative to the fused ring plane.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and degradation products, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of imidazo[1,2-a]pyridine derivatives.

A typical purity assessment involves developing a stability-indicating HPLC method. nih.gov This requires selecting an appropriate stationary phase (the column), mobile phase (the solvent system), and detector. For compounds like this compound, a reversed-phase HPLC method is commonly employed.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, as it effectively separates moderately polar to nonpolar compounds. researchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol (B129727) is typical. researchgate.netnih.gov Adjusting the pH of the buffer can optimize the retention and peak shape of the analyte.

Detection: The imidazo[1,2-a]pyridine core contains a strong chromophore, making UV detection a suitable and sensitive choice. The detection wavelength is selected based on the compound's UV absorbance maximum to ensure high sensitivity. juniperpublishers.com

Reaction Monitoring: For tracking the progress of a synthesis, a simpler and faster technique like Thin-Layer Chromatography (TLC) is often used. nih.gov It allows for rapid qualitative assessment of the presence of starting materials and the formation of the product.

The validation of an HPLC method involves demonstrating its specificity, linearity, accuracy, and precision according to established guidelines to ensure reliable and reproducible results for quality control. pensoft.net

Table 3: Representative HPLC Method Parameters for Purity Analysis

ParameterSpecificationPurpose
Column Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µmProvides separation based on hydrophobicity. nih.gov
Mobile Phase A: Aqueous buffer (e.g., 0.01 M Ammonium Acetate) B: AcetonitrileElutes compounds from the column; gradient elution allows for separation of components with different polarities. researchgate.net
Flow Rate 1.0 mL/minControls the retention time and efficiency of the separation. nih.gov
Detection UV at ~225-280 nmQuantifies the compound based on its light absorbance. nih.gov
Column Temperature 30-35 °CEnsures reproducible retention times. nih.gov
Injection Volume 10 - 20 µLThe amount of sample introduced into the system. juniperpublishers.com

Emerging Research Applications and Future Directions for Imidazo 1,2 a Pyridine Derivatives

Imidazo[1,2-a]pyridine (B132010) as Chemical Probes for Biological Research

Imidazo[1,2-a]pyridine derivatives are increasingly being developed as chemical probes for biological research, owing to their unique structural and photophysical properties. researchgate.netmdpi.com These compounds can be designed to interact selectively with specific biological targets, allowing for the investigation of complex cellular processes. mdpi.comnih.gov Their utility as probes stems from their ability to generate a detectable signal, often fluorescence, upon binding to an analyte or participating in a biological event. researchgate.netrsc.org

For example, a probe based on the imidazo[1,2-a]pyridine scaffold, 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (B77674) (IPPA), was designed for the selective detection of cysteine (Cys) over other biologically relevant molecules like homocysteine (Hcy) and glutathione (B108866) (GSH). nih.gov This selectivity is crucial for studying the specific roles of cysteine in biological systems. nih.gov The probe demonstrated a significant fluorescence enhancement upon reaction with cysteine, enabling its use in imaging living HepG2 cells and zebrafish. nih.gov This highlights the potential of the imidazo[1,2-a]pyridine framework in creating highly specific tools for monitoring biological molecules in their native environments. nih.gov

Optoelectronic Properties and Applications in Advanced Materials

The unique electronic structure of the imidazo[1,2-a]pyridine core imparts favorable optoelectronic properties to its derivatives, making them suitable for applications in advanced materials. tandfonline.comrsc.org The photophysical characteristics of these compounds, such as their absorption and emission wavelengths, can be finely tuned by modifying the substituents on the heterocyclic ring. tandfonline.com This tunability makes them attractive for use in devices like organic light-emitting diodes (OLEDs) and as components in fluorescent sensors. tandfonline.comrsc.org

Research has shown that phenomena like excited-state intramolecular proton transfer (ESIPT) can be engineered into imidazo[1,2-a]pyridine-based dyes. tandfonline.com This process leads to a large separation between the absorption and emission wavelengths (a large Stokes shift), which is highly desirable for applications in fluorescent probes, chemosensors, and laser dyes to minimize self-absorption and improve signal-to-noise ratios. tandfonline.com

The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives has been widely exploited to develop probes for bioimaging. researchgate.net These molecules can be engineered to act as "turn-on" or "turn-off" sensors for various metal ions and biomolecules. rsc.org For instance, researchers have synthesized imidazo[1,2-a]pyridine-based probes that exhibit high sensitivity and selectivity for detecting metal ions like Fe³⁺ and Hg²⁺ in aqueous solutions and within living cells. rsc.orgrsc.org

One such probe, built on a fused imidazopyridine scaffold, demonstrated a "turn-on" fluorescent response to Fe³⁺ and a "turn-off" response to Hg²⁺, with detection limits in the parts-per-billion (ppb) range. rsc.org The probe was also successfully used to visualize these ions in HeLa cells, showcasing its practical utility in cellular biology. rsc.org Another design coupled an imidazo[1,2-a]pyridine group with a xanthene dye to create a probe for Hg²⁺ with a large Stokes shift and high pH tolerance, making it suitable for detection in various biological and environmental samples. rsc.orgrsc.org

Examples of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
Probe Name/DerivativeTarget AnalyteSensing MechanismApplicationReference
Fused Imidazopyridine Scaffold (Compound 5)Fe³⁺ / Hg²⁺'Turn-on' for Fe³⁺, 'Turn-off' for Hg²⁺Detection in aqueous media and HeLa cells rsc.org
2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA)Cysteine (Cys)Fluorescence EnhancementImaging in HepG2 cells and zebrafish nih.gov
Imidazo[1,2-a]pyridine-functionalized xanthene (Rh-Ip-Hy)Hg²⁺Fluorescence 'off-on' signalDetection in living HeLa cells and water samples rsc.orgrsc.org

The imidazo[1,2-a]pyridine scaffold is structurally related to imidazo[1,2-a]pyrazin-3-one luciferins, such as coelenterazine, which are essential for many bioluminescence-based assays. nih.govresearchgate.net Bioluminescence involves the oxidation of a luciferin (B1168401) substrate by a luciferase enzyme to produce light, a technology that has revolutionized the study of cellular mechanics. youtube.com The development of synthetic luciferin analogues is a key area of research aimed at creating bioluminescent systems with improved properties, such as brighter signals, different colors of light, and greater stability for in vivo imaging. nih.govresearchgate.netnih.gov

While 3,5-Dimethylimidazo[1,2-A]pyridine itself is not a luciferin, the core structure is a critical component of this class of molecules. Research efforts are focused on designing and synthesizing novel analogues to produce systems with characteristics like extended light emission ("glow" systems) or light shifted towards the red end of the spectrum for better tissue penetration in living organisms. nih.govresearchgate.net These engineered luciferin-luciferase pairs are powerful tools for sensitive imaging of biological events and are crucial for applications in drug discovery and cancer research. youtube.comnih.govmdpi.com

Development of Multi-Targeting Agents for Complex Biological Systems

The structural versatility of the imidazo[1,2-a]pyridine scaffold makes it an ideal platform for designing multi-targeting agents. acs.org Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Agents that can simultaneously modulate several targets can offer improved therapeutic efficacy and may help overcome drug resistance. acs.org

In the context of cancer, multidrug resistance (MDR) is a major obstacle to successful chemotherapy. This resistance is often mediated by ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which pump drugs out of cancer cells. Researchers have designed imidazo[1,2-a]pyridine derivatives that act as dual-target inhibitors of both ABCB1 and ABCG2. acs.org One such compound, Y22, was shown to reverse MDR in vitro and enhance the effectiveness of the chemotherapy drug adriamycin in vivo, demonstrating the potential of this scaffold in developing effective combination therapies. acs.org Similarly, other derivatives have been developed as potent agents against multi-drug resistant tuberculosis by targeting essential mycobacterial enzymes. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical engineering and drug discovery. youtube.com These computational tools can analyze vast datasets to predict the properties of new molecules, optimize synthetic routes, and identify promising drug candidates, thereby accelerating the research and development process. youtube.comyoutube.com

For a scaffold like imidazo[1,2-a]pyridine, ML models can be trained on existing data to predict the biological activity or photophysical properties of novel derivatives. youtube.com By representing molecules as mathematical objects (e.g., graphs or fingerprints), neural networks can learn the complex relationships between a molecule's structure and its function. youtube.com This approach can guide chemists in deciding which new compounds to synthesize, saving significant time and resources. youtube.com For example, ML can be used to predict the inhibitory activity of a new imidazo[1,2-a]pyridine derivative against a specific enzyme or its potential as a fluorescent probe with desired spectral properties, long before it is created in the lab. youtube.comyoutube.com

Strategies for Overcoming Molecular Recognition Challenges and Enhancing Selectivity

A key challenge in developing therapeutic agents and chemical probes is achieving high selectivity for the intended biological target to maximize efficacy and minimize off-target effects. The imidazo[1,2-a]pyridine scaffold offers a rigid and adaptable framework that can be systematically modified to enhance molecular recognition and selectivity. nih.govnih.gov

Strategies to improve selectivity often involve computational methods like molecular docking, which simulates how a molecule fits into the binding site of a target protein. nih.govresearchgate.net This allows for the rational design of derivatives with optimized interactions. For example, in the development of DPP-4 inhibitors for type 2 diabetes, docking studies were used to guide the modification of the imidazo[1,2-a]pyridine scaffold. nih.gov This led to the identification of a compound with a 2,4-dichlorophenyl group that showed high potency and excellent selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9. nih.gov The pyridine (B92270) part of the core structure was found to form an additional stabilizing interaction with the target enzyme, highlighting how subtle structural modifications can significantly enhance binding affinity and selectivity. nih.gov Photocatalysis and novel C-H functionalization reactions are also being employed to create libraries of diverse derivatives, enabling the exploration of a wider chemical space to find highly selective compounds. acs.orgorganic-chemistry.org

Q & A

Q. What are the common synthetic routes for 3,5-Dimethylimidazo[1,2-a]pyridine and its derivatives?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as precursors. For example, one-pot MCRs involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes yield high-purity derivatives without tedious purification . Another approach employs a two-step, one-pot reaction with diethyl acetylenedicarboxylate and amines, achieving yields up to 55% with straightforward isolation .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Key characterization includes:
  • 1H/13C NMR : Assigns hydrogen and carbon environments (e.g., methyl groups at δ ~2.3 ppm and aromatic protons at δ 6.5–8.5 ppm) .
  • IR Spectroscopy : Identifies functional groups like nitriles (~2200 cm⁻¹) and carbonyls (~1700 cm⁻¹) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ ions with <2 ppm error) .

Advanced Research Questions

Q. How can selective functionalization at the C-3 position of imidazo[1,2-a]pyridines be achieved?

  • Methodological Answer : Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) enables regioselective C-3 acylation. Optimization focuses on homogeneous reaction conditions to avoid byproducts, achieving >80% yields for acetylated derivatives . Alternative methods involve iodine-catalyzed cyclization of 2-phenoxyacetophenone derivatives to access substituted analogs .

Q. What structural insights into imidazo[1,2-a]pyridines can be gained from X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions driving crystal packing, such as π-π stacking (3.5–4.0 Å spacing) and C–H···N hydrogen bonds. These interactions influence solubility and stability, critical for pharmaceutical applications .

Q. What pharmacological applications have been explored for this compound derivatives?

  • Methodological Answer : Derivatives exhibit anti-inflammatory and anti-fibrotic activity in vitro and in vivo. For example, substituted analogs reduce pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models, validated via ELISA and histopathology .

Q. How can reaction byproducts be minimized during imidazo[1,2-a]pyridine synthesis?

  • Methodological Answer :
  • Catalyst Selection : Avoid heterogeneous conditions (e.g., solid-supported catalysts) to ensure complete conversion .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Purification Strategies : Acid-base extraction (e.g., 1N HCl/NaOH) isolates pure products from unreacted starting materials .

Q. What role do catalysts play in the synthesis of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Lewis Acids (e.g., ZnCl₂) : Accelerate cyclization in MCRs, reducing reaction time from hours to minutes .
  • Iodine Catalysis : Facilitates oxidative coupling in cyclization reactions, enabling access to fused-ring systems .
  • Catalyst-Free Conditions : Suitable for thermally stable substrates, simplifying purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.